N-Methyl vs. Primary Amine: Hydrogen Bond Donor Count and Implications for Downstream Coupling Selectivity
The target compound contains a secondary N-methylamine (1 hydrogen bond donor on the exocyclic nitrogen), whereas the closest non-methylated analog [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride (CAS 1093649-71-8) bears a primary amine with 2 hydrogen bond donors . This difference directly limits the number of potential hydrogen bond interactions available to the primary amine scaffold versus the N-methylated form, affecting target binding mode and downstream SAR interpretation [1]. In kinase inhibitor programs, N-methylation of the aminomethyl linker has been employed to modulate isoform selectivity; for example, JNK3-selective pyrazole inhibitors achieve IC₅₀ values of 97–99 nM, with the N-substitution pattern serving as a critical selectivity determinant versus JNK1 and JNK2 isoforms [2][3].
| Evidence Dimension | Exocyclic amine hydrogen bond donor count |
|---|---|
| Target Compound Data | 1 HBD (secondary N-methylamine) |
| Comparator Or Baseline | CAS 1093649-71-8: 2 HBD (primary amine) |
| Quantified Difference | 1 fewer HBD; alters H-bond capacity and potential off-target interactions |
| Conditions | Structural comparison based on molecular formula and functional group analysis |
Why This Matters
For medicinal chemistry teams synthesizing focused kinase libraries, the 1-HBD secondary amine enables distinct SAR vectors versus the 2-HBD primary amine, directly influencing isoform selectivity and intellectual property positioning.
- [1] PubChem CID 17163618: (3-tert-butyl-1H-pyrazol-5-yl)methanamine (free base of CAS 1093649-71-8 analog), HBD count = 2. View Source
- [2] Ansideri, F. et al. (2022) 'Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors', Bioorganic & Medicinal Chemistry, p. 116894. JNK3 IC₅₀ = 97.4 and 99.0 nM. View Source
- [3] BindingDB Entry BDBM50333229 (CHEMBL1645269): N1-((5-tert-butyl-1H-pyrazol-3-yl)methyl)-N2-(4-chloro-3-fluorophenyl)oxalamide, HIV-1 gp120 IC₅₀ = 100,000 nM, demonstrating the scaffold's utility as a derivatization handle. View Source
